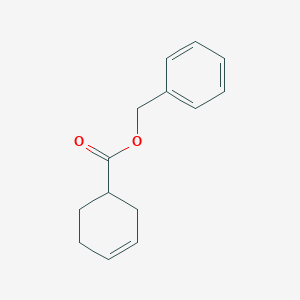

Benzyl 3-cyclohexene-1-carboxylate

Übersicht

Beschreibung

Benzyl 3-cyclohexene-1-carboxylate is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.27 g/mol . The IUPAC name for this compound is benzyl cyclohex-3-ene-1-carboxylate .

Molecular Structure Analysis

The compound has a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ester . The InChIKey for this compound is MJEQUKHBEDFOSW-UHFFFAOYSA-N .Chemical Reactions Analysis

A new bacterial carboxylesterase (CarEst3) was identified by genome mining and found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM . CarEst3 displayed a high substrate tolerance and a stable catalytic performance .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 26.3 Ų and a complexity of 252 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 216.115029749 g/mol .Wissenschaftliche Forschungsanwendungen

Biochemical Metabolism

The metabolism of benzoate and related cyclohexene carboxylates by microorganisms has been a subject of study, providing insights into anaerobic degradation pathways. Research by Elshahed et al. (2001) elucidates the metabolism of cyclohex-1-ene carboxylate and cyclohexane carboxylate by "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms, demonstrating the biochemical transformations and enzymatic activities involved in these processes (Elshahed et al., 2001).

Organic Synthesis and Catalysis

In the realm of organic synthesis, cyclohexene derivatives are key intermediates for the synthesis of complex organic molecules. For instance, the photo-induced addition of acetic acid to cyclohexene derivatives has been studied by Leong et al. (1973), offering a pathway to synthesize acetoxycyclohexanecarboxylates, which are useful intermediates in organic synthesis (Leong et al., 1973).

Environmental Biotechnology

Keith et al. (1952) explored the anaerobic decomposition of benzoic acid, identifying cyclohexene and cyclohexane carboxylic acids as intermediates. This research has implications for understanding the biodegradation of aromatic compounds in anaerobic environments, contributing to the development of bioremediation strategies (Keith et al., 1952).

Advanced Materials

The synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid, as described by Gómez-Sánchez and Marco-Contelles (2005), highlight the application of cyclohexene derivatives in producing materials with potential applications in medicinal chemistry and material science (Gómez-Sánchez & Marco-Contelles, 2005).

Chemical Reaction Mechanisms

Studies on the oxidation of cyclohexane and related compounds provide insights into the mechanisms of chemical transformations. For instance, Lemaire et al. (2001) investigated the low-temperature pathways leading to benzene from cyclohexane, revealing important details about oxidation and auto-ignition processes relevant to combustion chemistry and environmental sciences (Lemaire et al., 2001).

Zukünftige Richtungen

The enantioselective hydrolysis of 4.0 M (560 g·L-1) rac-CHCM was accomplished, yielding (S)-CHCM with a >99% ee, a substrate to catalyst ratio of 1400 g·g-1, and a space-time yield of 538 g·L-1·d-1 . This suggests potential for further exploration and application in the field of organic synthesis .

Wirkmechanismus

Target of Action

The primary target of Benzyl 3-cyclohexene-1-carboxylate is a bacterial carboxylesterase, specifically CarEst3 . This enzyme was identified through genome mining and has been found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure .

Mode of Action

The compound interacts with its target, CarEst3, through a process of hydrolysis. The enzyme CarEst3 hydrolyzes the racemic methyl 3-cyclohexene-1-carboxylate, which has a nearly symmetric structure, to synthesize (S)-CHCM .

Biochemical Pathways

The biochemical pathway involved in this process is the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate by CarEst3. This results in the synthesis of (S)-CHCM, an important building block for the synthesis of a wide range of pharmaceuticals and high-value products .

Result of Action

The result of the action of this compound is the production of (S)-CHCM through the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate . This product is a key building block in the synthesis of various pharmaceuticals and high-value products .

Eigenschaften

IUPAC Name |

benzyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEQUKHBEDFOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452170 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91503-67-2 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)